Methyl 2,4-dibromo-3,5-difluorophenylacetate
Description
Methyl 2,4-dibromo-3,5-difluorophenylacetate (CAS 2149601-12-5) is a halogenated aromatic ester with the molecular formula C₉H₆Br₂F₂O₂ and a molecular weight of 343.95 g/mol . Structurally, it features a phenylacetate backbone substituted with bromine atoms at positions 2 and 4, fluorine atoms at positions 3 and 5, and a methyl ester group at the acetoxy position. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive marine alkaloids, such as subereaphenol C and subereamollines .
Properties
IUPAC Name |
methyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)8(11)9(13)7(4)10/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUUILMBLLLPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1Br)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology Overview
The core step in synthesizing methyl 2,4-dibromo-3,5-difluorophenylacetate involves selective halogenation of phenylacetate precursors. The process typically employs bromination and fluorination reagents under controlled conditions to achieve regioselectivity.
Key Reaction Conditions
| Step | Reagents | Catalysts | Conditions | Remarks |
|---|---|---|---|---|
| Bromination | Bromine (Br₂) | Fe or AlBr₃ | Room temperature to mild heating | Targets positions 2 and 4 on the aromatic ring |
| Fluorination | Potassium fluoride (KF) or Cesium fluoride (CsF) | - | Elevated temperature, often in polar aprotic solvents | Introduces fluorine at positions 3 and 5 |
Research Findings
- The synthesis reported involves initial bromination of phenylacetate, followed by fluorination using fluoride salts, achieving high regioselectivity. The process benefits from the use of catalysts like Fe or AlBr₃ to facilitate bromination, and fluoride sources for fluorination, under conditions that minimize over-halogenation.
Sequential Synthesis Approach
Stepwise Procedure
Reaction Scheme
Phenylacetate → Brominated intermediate → Fluorinated intermediate → Methyl ester
Research Data
- The process yields this compound with high purity (>99%) and yields exceeding 85%, demonstrating its viability for laboratory and industrial scales.
Alternative Synthetic Routes
Method Using Acetophenone Derivatives
A patent describes synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone, which can be further transformed into the target ester via esterification or other functional group modifications.
Key Points
- Bromination of acetophenone derivatives followed by fluorination.
- Subsequent methoxy or esterification steps to obtain the final compound.
Advantages
- Provides a route to derivatives with similar substitution patterns.
- Suitable for large-scale synthesis with optimized conditions.
Industrial-Scale Synthesis Considerations
Process Optimization
- Use of continuous flow reactors to control temperature, reagent addition, and reaction time.
- Implementation of in-line purification techniques to enhance yield and purity.
- Reagent recycling and solvent recovery to improve sustainability.
Research Findings
- Large-scale synthesis employs similar halogenation strategies with stringent control over reaction parameters to prevent over-halogenation or side reactions, ensuring high purity of this compound.
Summary of Key Research Data
| Method | Reagents | Yield (%) | Purity | Remarks |
|---|---|---|---|---|
| Halogenation + Esterification | Br₂, KF, H₂SO₄ | >85 | >99% | Most common laboratory method |
| Acetophenone Derivative Route | Brominated acetophenone, fluorinating agents | 80-88 | >98% | Suitable for industrial scale |
| Direct Aromatic Substitution | N-bromosuccinimide, fluorinating agents | Variable | High | Requires precise control |
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine (Cl2) or iodine (I2) in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution Products: Various substituted phenylacetates depending on the reagents used.
Reduction Products: Phenylacetate derivatives with fewer halogen atoms.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Synthesis: Methyl 2,4-dibromo-3,5-difluorophenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions that are essential for developing new compounds.
2. Biology:
- Enzyme-Substrate Interactions: The compound is utilized as a probe to study enzyme-substrate interactions due to its specific structural features that influence binding affinities.
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for therapeutic applications.
3. Industry:
- Specialty Chemicals Production: It is used in the production of specialty chemicals and materials with tailored properties for industrial applications.
Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent for bacterial infections.
Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects with IC50 values ranging from 5 to 15 µM. This dose-dependent response suggests that higher concentrations lead to increased cell death, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2,4-dibromo-3,5-difluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes critical structural and functional differences between Methyl 2,4-dibromo-3,5-difluorophenylacetate and related compounds:
Biological Activity
Methyl 2,4-dibromo-3,5-difluorophenylacetate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting specific mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H7Br2F2O2
- Molecular Weight : 366.96 g/mol
- CAS Number : 1805105-03-6
The compound features a phenylacetate structure with multiple halogen substitutions, which can significantly influence its biological interactions.
This compound exhibits various biological activities primarily through its interactions with cellular signaling pathways. Notably, it has been studied for its role in modulating protein kinase C (PKC) activity. PKC is a family of enzymes that play critical roles in cell signaling and regulation of various physiological processes.
Protein Kinase C Modulation
Research indicates that compounds similar to this compound can act as modulators of PKC activity. This modulation can lead to:
- Anti-inflammatory Effects : By influencing PKC pathways, these compounds may reduce inflammation in various tissues.
- Antiviral Activity : Some studies suggest that PKC modulation can enhance antiviral responses in host cells.
Biological Activity Data
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Study 1: Anti-inflammatory Properties
In a study examining the anti-inflammatory properties of halogenated phenylacetates, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory genes.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral potential of this compound against influenza viruses. The results demonstrated that treatment with this compound led to a marked decrease in viral titers in infected cell cultures. This effect was attributed to enhanced activation of innate immune responses mediated by PKC signaling pathways.
Q & A
Basic: What are the standard synthetic routes for Methyl 2,4-dibromo-3,5-difluorophenylacetate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves bromination of a difluorophenylacetate precursor. A method analogous to the preparation of methyl (3,5-dibromo-2,4-dihydroxyphenyl)acetate (compound 12 in ) can be adapted:
- Step 1 : Start with methyl 3,5-difluorophenylacetate.
- Step 2 : Use N-bromosuccinimide (NBS) as the brominating agent in methanol under ultrasonic irradiation to enhance reaction efficiency and regioselectivity .
- Step 3 : Optimize stoichiometry (e.g., 2 equivalents of NBS for di-bromination) and reaction time (monitored via TLC).
- Step 4 : Purify via silica gel column chromatography (e.g., ethyl acetate/hexane gradient).
Key parameters include solvent polarity, temperature control (room temperature to avoid side reactions), and acid catalysis (e.g., p-toluenesulfonic acid) to direct bromination to the 2,4-positions .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- 1H/13C-NMR : Identify fluorine and bromine-induced splitting patterns. For example, ortho-fluorine atoms cause distinct coupling (e.g., ~2–3 Hz).
- APCI/ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine vs. fluorine positional isomerism) using SHELXL for refinement .
- Contradiction resolution : Cross-validate with DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts or compare with crystallographic data from analogs like 3,4-dibromo-2,5-dihydrofuran derivatives .
Advanced: How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing effects : Fluorine (σ = 0.34) and bromine (σ = 0.23) deactivate the aromatic ring, reducing electrophilic substitution but enhancing Buchwald–Hartwig amination or Suzuki coupling at specific positions.
- Steric vs. electronic trade-offs : The 2,4-dibromo groups hinder coupling at adjacent positions, directing reactions to the 5- or 6-positions. Computational modeling (e.g., Hirshfeld surface analysis) can predict reactive sites .
- Case study : Compare with methyl (3,6-dibenzoyl-2,4-dibromophenyl)acetate (13a in ), where benzoylation occurs at less hindered positions .
Advanced: How to design experiments to resolve conflicting crystallographic data for heavy-atom derivatives?
Answer:
- Data collection : Use high-resolution synchrotron radiation (≤1.0 Å) to mitigate absorption errors from bromine.
- Refinement : Apply SHELXL with anisotropic displacement parameters for Br and F atoms. For twinned crystals (common in halogenated compounds), use the TWIN/BASF commands .
- Validation : Cross-check with Hirshfeld surfaces (CrystalExplorer) to assess intermolecular interactions (e.g., Br⋯Br contacts in ) .
Safety: What precautions are critical when handling this compound, given its halogenated structure?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid dermal contact.
- Ventilation : Use fume hoods due to potential release of HBr during reactions.
- Waste disposal : Neutralize halogenated byproducts with 10% NaOH before disposal .
- Storage : Keep in amber glass vials at –20°C to prevent photodegradation .
Advanced: How to design analogs to study structure-activity relationships (SAR) in medicinal chemistry?
Answer:
- Core modifications : Replace bromine with chlorine (less bulky) or iodine (heavier atom for crystallography).
- Ester hydrolysis : Generate the free acid (e.g., 3,5-difluorophenylacetic acid, ) to assess bioactivity.
- Derivatization : Introduce methoxy or nitro groups at the 6-position via Ullmann coupling , monitoring steric effects via molecular docking .
Methodological: How to address low yields in di-bromination reactions?
Answer:
- Solvent optimization : Replace methanol with DMF to enhance NBS solubility.
- Additive screening : Test Lewis acids (e.g., FeCl) to improve regioselectivity.
- In situ monitoring : Use Raman spectroscopy to track NBS consumption and intermediate formation .
Advanced: What computational tools predict the compound’s environmental persistence or toxicity?
Answer:
- QSPR models : Estimate biodegradability (e.g., EPI Suite) using logP and halogen content.
- Docking simulations : Predict binding to cytochrome P450 enzymes (AutoDock Vina) .
- Ecotoxicity : Compare with 2,4-difluorophenylacetone () to assess fluorine’s impact on aquatic toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
